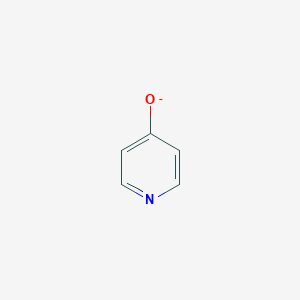

Pyridin-4-olate

説明

Structure

3D Structure

特性

IUPAC Name |

pyridin-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NO- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315106 | |

| Record name | 4-Pyridinol, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-91-0 | |

| Record name | 4-Pyridinol, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridin-4-olate chemical structure and properties

An In-depth Technical Guide on Pyridin-4-olate: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound, the anion derived from the deprotonation of 4-hydroxypyridine, is a heterocyclic organic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. Its unique electronic structure, arising from the interplay of the aromatic pyridine ring and the negatively charged oxygen atom, dictates its reactivity and utility. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Tautomerism

This compound is the conjugate base of 4-hydroxypyridine. However, 4-hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is a critical aspect of its chemistry.[1][2]

-

4-Hydroxypyridine (Enol form): Possesses a hydroxyl group directly attached to the aromatic pyridine ring.

-

4-Pyridone (Keto form): Features a carbonyl group within the ring, with the nitrogen atom bearing a hydrogen. This form is often favored in polar solvents and the solid state due to intermolecular hydrogen bonding and the strength of the C=O bond.[1][3][4]

Deprotonation of either tautomer yields the same resonance-stabilized this compound anion. The negative charge is delocalized across the oxygen atom and the nitrogen atom within the pyridine ring.

References

In-Depth Technical Guide to the Electronic Properties of the Pyridin-4-olate Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the pyridin-4-olate anion, a heterocyclic organic molecule of significant interest in medicinal chemistry and materials science. This document collates available data from experimental and computational studies to offer a detailed understanding of its synthesis, characterization, and electronic behavior.

Introduction

The this compound anion, the conjugate base of 4-hydroxypyridine, exists in a tautomeric equilibrium with the pyridin-4-one form. In solution, the keto (pyridin-4-one) form is generally favored.[1] The anion is characterized by a delocalized negative charge, which significantly influences its electronic properties and reactivity. This guide will delve into the synthesis, spectroscopic characterization, and theoretical electronic structure of this important chemical entity.

Synthesis and Characterization

The this compound anion is typically generated in situ or isolated as a salt. The most common method involves the deprotonation of 4-hydroxypyridine (also known as pyridin-4-one) using a suitable base.

Experimental Protocol: Synthesis of Sodium this compound

A general procedure for the synthesis of sodium this compound involves the reaction of 4-hydroxypyridine with a strong base like sodium hydride in an aprotic solvent.

-

Materials: 4-hydroxypyridine, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

A solution of 4-hydroxypyridine in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for a specified period to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

-

The resulting sodium this compound salt can then be used in subsequent reactions or isolated by removal of the solvent.

-

Quantitative Electronic and Physicochemical Data

Quantitative experimental data on the electronic properties of the this compound anion are not extensively reported in the literature. However, data for its conjugate acid, 4-hydroxypyridine, and related computational estimations provide valuable insights.

| Property | Value | Notes |

| For 4-Hydroxypyridine | ||

| pKa | ~11.1 | In aqueous solution. |

| Vapor Pressure | 0.396 mmHg @ 20 °C | [2] |

| For this compound Anion | ||

| Proton Affinity | Calculated to be higher than pyridine | The negative charge on the oxygen significantly increases the basicity and proton affinity compared to neutral pyridine.[3] |

| HOMO-LUMO Gap | Not experimentally determined | Computational studies on related pyridine derivatives suggest that the introduction of an anionic center would likely decrease the HOMO-LUMO gap.[4][5] |

| Electron Affinity | Not experimentally determined | As an anion, it has a negative electron affinity, meaning it would require energy to add another electron. |

| Dipole Moment | Not experimentally determined | Expected to have a significant dipole moment due to the charge separation. |

| Redox Potential | Not specifically reported for the anion | Cyclic voltammetry of related pyridine derivatives has been studied, but specific redox potentials for the this compound anion are not readily available.[6][7] |

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of the this compound anion and for probing its electronic structure.

UV-Vis Spectroscopy

The electronic transitions of the this compound anion can be investigated using UV-Vis spectroscopy. The absorption spectrum is sensitive to the electronic environment and solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of a this compound salt (e.g., sodium this compound) is prepared in a suitable solvent (e.g., water, ethanol, or acetonitrile). A blank solution containing only the solvent is also prepared.

-

Data Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (typically 200-400 nm). The instrument is first zeroed with the blank solution. The absorbance of the sample solution is then measured. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and electron distribution within the this compound anion. The chemical shifts of the protons and carbons in the pyridine ring are indicative of the charge delocalization.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: A sample of a this compound salt is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) can provide information about the connectivity of atoms.

Experimental and logical relationship Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of the this compound anion.

Conclusion

The this compound anion is a versatile chemical entity with electronic properties that are of considerable interest to researchers in drug development and materials science. While comprehensive experimental data on its intrinsic electronic properties are still emerging, this guide provides a foundational understanding based on available literature and theoretical considerations. The detailed experimental protocols and logical diagrams serve as a practical resource for further investigation into the fascinating electronic world of the this compound anion. The delocalized negative charge and aromaticity of the ring system are key determinants of its reactivity and potential applications. Further computational and experimental studies are warranted to fully elucidate its electronic structure and reactivity profile.

References

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]

- 3. Measurement of the Proton Affinities of a Series of Mono- and Biradicals of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-olate, which exists in tautomeric equilibrium with 4-hydroxypyridine and 4-pyridone, is a crucial heterocyclic compound with applications in pharmaceuticals and other chemical industries. Understanding its stability and degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of products containing this moiety. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented is curated from scientific literature and is intended to support research, development, and quality control activities.

Introduction to this compound and its Tautomerism

This compound is the anionic form of 4-hydroxypyridine. In solution and in the solid state, it exists in a tautomeric equilibrium with 4-hydroxypyridine and 4-pyridone. The pyridone form is generally considered to be the more stable tautomer in polar solvents and in the crystalline state due to favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] Conversely, the 4-hydroxypyridine form can be more prevalent in the gas phase.[3] The stability and reactivity of the compound are intrinsically linked to this tautomerism.

Chemical Stability and Degradation

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Hydrolytic Degradation

The pyridone structure is susceptible to hydrolysis, particularly under acidic and basic conditions. The rate of hydrolysis is pH-dependent. Studies on substituted pyridones have shown that the 4-pyridone structure can be more reactive towards hydrolysis than the corresponding 2-pyridone isomer, which is attributed to the greater polarity and zwitterionic character of the 4-pyridone ring.[6]

General Hydrolytic Degradation Behavior:

-

Acidic Conditions: Labile.[7]

-

Neutral Conditions: Generally stable.[7]

-

Alkaline Conditions: Extremely unstable.[7]

Oxidative Degradation

This compound can be susceptible to oxidative degradation. The presence of oxidizing agents can lead to the formation of various oxidation products. The specific degradation pathway and products will depend on the nature of the oxidizing agent and the reaction conditions.

Photodegradation

This compound and its tautomers are known to be light-sensitive.[8] Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. The rate and extent of photodegradation are influenced by factors such as light intensity, wavelength, pH, and the presence of photosensitizers or quenchers.[9][10] The degradation of pyridine derivatives under photolytic conditions often involves the formation of hydroxylated intermediates.

Metabolic and Microbial Degradation

The biodegradation of 4-hydroxypyridine has been studied in various microorganisms, providing insight into its metabolic fate. The primary degradation pathway involves enzymatic reactions that lead to ring cleavage and eventual mineralization.

Microbial Degradation Pathway in Arthrobacter sp. and Agrobacterium sp.

In several bacterial strains, the degradation of 4-hydroxypyridine is initiated by a hydroxylation step, followed by oxidative cleavage of the pyridine ring.[8][11][12]

The key steps are:

-

Hydroxylation: 4-hydroxypyridine is hydroxylated to pyridine-3,4-diol (3,4-dihydroxypyridine). This reaction is catalyzed by a monooxygenase.[11][12]

-

Ring Cleavage: The resulting diol undergoes oxidative ring cleavage.[11]

-

Further Metabolism: The ring-opened intermediates are further metabolized to common cellular components like pyruvate, formate, and ammonia.[8][11]

Below is a diagram illustrating the microbial degradation pathway of 4-hydroxypyridine.

Caption: Microbial degradation pathway of 4-hydroxypyridine.

Quantitative Stability Data

While qualitative stability information is available, specific quantitative data such as degradation rate constants and half-lives for this compound under various stress conditions are not extensively reported in the public domain. The following table summarizes the expected stability profile based on available literature for pyridine derivatives.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Hydrolysis | ||

| Acidic (e.g., 0.1M HCl) | Labile[7] | Ring-opened products |

| Neutral (e.g., Water) | Generally Stable[7] | Minimal degradation |

| Basic (e.g., 0.1M NaOH) | Extremely Unstable[7] | Ring-opened products, salts |

| Oxidation | ||

| (e.g., 3% H₂O₂) | Susceptible | Hydroxylated derivatives, N-oxides, ring-opened products |

| Thermal | ||

| (e.g., >60°C) | Potentially unstable at elevated temperatures | Bipyridines, other condensation products |

| Photostability | ||

| (e.g., UV/Visible) | Light-sensitive, especially to UV[8] | Hydroxylated derivatives, ring-opened products |

Experimental Protocols for Stability and Degradation Studies

The following sections outline general experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[13][14][15]

General Forced Degradation Workflow

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

Caption: General workflow for a forced degradation study.

Preparation of Samples

A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol).

Stress Conditions

-

Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and heated (e.g., at 60-80°C) for a specified period.

-

Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and kept at room temperature or heated gently.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid sample or a solution is exposed to elevated temperatures (e.g., 60-100°C).

-

Photodegradation: The sample (in solid or solution form) is exposed to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines. A dark control is run in parallel.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.[14][16]

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb, or MS detection for identification.

-

Column Temperature: Controlled, e.g., 25-40°C.

Data Analysis

The chromatograms from the stressed samples are compared to that of the control sample. The percentage degradation is calculated, and the retention times and peak areas of the degradation products are recorded. Mass spectrometry is used to identify the structure of the major degradation products.

Summary and Conclusion

This compound exhibits a complex stability profile, largely influenced by its tautomeric equilibrium and susceptibility to hydrolytic, oxidative, and photolytic degradation. The pyridone tautomer is generally more stable in condensed phases. The primary degradation pathways involve ring hydroxylation and cleavage, particularly in microbial systems. While specific kinetic data for the parent compound is limited in the literature, the provided information on its qualitative stability and degradation pathways, along with general protocols for forced degradation studies, serves as a valuable resource for researchers and professionals in drug development and chemical industries. Further studies are warranted to establish a detailed quantitative stability profile for this compound.

References

- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. veeprho.com [veeprho.com]

- 14. scispace.com [scispace.com]

- 15. ijtsrd.com [ijtsrd.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Profile of Pyridin-4-olate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-olate, which exists in a tautomeric equilibrium with 4-pyridone, is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Understanding its electronic and vibrational properties through spectroscopic analysis is fundamental for its application and derivatization. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The presented data, summarized in clear tabular formats, is accompanied by detailed experimental protocols to ensure reproducibility and aid in further research.

The tautomerism between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) is a key characteristic of this compound. The equilibrium is significantly influenced by the solvent and the physical state of the sample. In solution, the 4-pyridone tautomer is generally favored, while the 4-hydroxypyridine form can be more prevalent in the gas phase. This guide will primarily focus on the spectroscopic data of the more common 4-pyridone tautomer in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic environment of each atom within the molecule.

¹H NMR Data

The proton NMR spectrum of 4-pyridone is characterized by signals from the protons on the pyridine ring and the N-H proton. The chemical shifts are sensitive to the solvent used.

| Proton | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| H2, H6 | 7.89 | Doublet |

| H3, H5 | 6.59 | Doublet |

Note: In D₂O, the N-H proton is exchanged with deuterium and is therefore not observed.

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to the prevalence of the 4-pyridone tautomer in many common NMR solvents, the ¹³C spectrum is consistent with this structure.

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C4 (C=O) | ~175-185 |

| C2, C6 | ~140-150 |

| C3, C5 | ~115-125 |

Note: The exact chemical shifts can vary slightly depending on the concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by the features of the 4-pyridone tautomer in the solid state.

Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000-3100 | C-H stretching (aromatic) | Medium |

| ~2800-3000 | N-H stretching (hydrogen-bonded) | Broad, Strong |

| ~1640 | C=C stretching (ring) | Strong |

| ~1560 | C=O stretching (carbonyl) | Strong |

| ~1450-1500 | Ring stretching | Medium |

| Below 1300 | C-H bending and other fingerprint vibrations | Multiple bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are dependent on the solvent polarity.

UV-Vis Absorption Maxima

| Solvent | λ_max (nm) | Transition |

| Water | ~255 | π → π |

| Ethanol | ~253 | π → π |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground this compound is mixed with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to obtain the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

A stock solution of this compound is prepared in the desired solvent (e.g., ethanol, water). This solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU). The UV-Vis spectrum is recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-400 nm. The solvent is used as a blank to zero the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide

Abstract: Pyridin-4-olate, existing in a critical tautomeric equilibrium with 4-pyridone, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile ligand and a building block for complex molecules necessitates a profound understanding of its structural and electronic properties. Computational modeling offers a powerful lens to investigate these characteristics at an atomic level, providing insights that are often complementary to experimental data. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies for modeling the this compound structure. It details quantum mechanics and molecular mechanics approaches, outlines a standard modeling workflow, presents key data in a structured format, and describes essential experimental protocols for model validation.

Introduction to this compound

This compound is the anion of 4-hydroxypyridine. In neutral conditions, it exists as a mixture of two rapidly equilibrating tautomers: 4-hydroxypyridine (the 'enol' or 'pyridinol' form) and pyridin-4(1H)-one (the 'keto' or 'pyridone' form)[1]. This tautomerism is the most critical feature governing its chemical behavior, as the dominant form depends heavily on the environment (gas phase, solvent polarity, or solid state)[2][3].

-

4-Hydroxypyridine (Pyridinol form): An aromatic structure with a hydroxyl group. It is the predominant species in the gas phase and in non-polar solvents[3][4].

-

4-Pyridone (Keto form): A non-aromatic, zwitterionic-like structure. This form is favored in polar solvents and in the solid crystalline state due to its larger dipole moment and ability to form strong intermolecular hydrogen bonds[2][5].

The ability to accurately model this equilibrium and the properties of each tautomer is crucial for applications in drug discovery, where the molecule's shape, charge distribution, and hydrogen bonding potential dictate its interaction with biological targets[6].

Core Computational Methodologies

The modeling of the this compound system is primarily approached through two classes of computational methods: Quantum Mechanics (QM) and Molecular Mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods, also known as ab initio or first-principles methods, solve approximations of the Schrödinger equation to describe the electronic structure of the molecule. They are highly accurate for small molecules and are essential for studying properties related to electrons, such as reaction energies and bond formation.

-

Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic energy based on the molecule's electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for geometry optimization, vibrational frequency analysis (for comparison with IR/Raman spectra), and calculating the relative energies of the 4-pyridone and 4-hydroxypyridine tautomers[7][8].

-

Hartree-Fock (HF) and Post-HF Methods: While HF is a more fundamental approach, it neglects electron correlation, which can be important for accurate energy calculations. Post-HF methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) systematically improve upon HF by including electron correlation, yielding higher accuracy at a greater computational cost[4][9]. These methods are often used to benchmark DFT results for tautomeric equilibria.

Molecular Mechanics (MM) Methods

MM methods use classical physics to model molecules, representing atoms as balls and bonds as springs. The energy of the system is calculated using a set of functions and parameters known as a force field . This approach is computationally much faster than QM, allowing for the simulation of large systems (e.g., a ligand in a protein or in a solvent box) over long timescales (nanoseconds to microseconds).

-

Force Fields: Common biomolecular force fields include AMBER, CHARMM, and OPLS. These contain parameters for standard molecules like proteins and nucleic acids. For a non-standard molecule like 4-pyridone, specific parameters for bond lengths, angles, dihedrals, and partial atomic charges must be developed[10][11].

-

Parameterization: The process involves fitting the MM parameters to reproduce high-quality QM data (e.g., molecular geometry, electrostatic potential) and/or experimental data (e.g., thermodynamic properties)[12]. The quality of these parameters is critical for the accuracy of MM simulations.

-

Molecular Dynamics (MD) Simulations: MD simulations use a force field to calculate the forces on atoms and integrate Newton's equations of motion, simulating the movement of the molecule over time. This is invaluable for studying conformational flexibility, solvation effects, and binding dynamics.

A General Computational Modeling Workflow

A systematic approach is essential for the successful computational modeling of any molecular system. The workflow below illustrates the key steps, from initial structure setup to final validation.

Case Study: Modeling Tautomeric Equilibrium

The equilibrium between 4-hydroxypyridine and 4-pyridone is a classic example of how computational chemistry can elucidate chemical phenomena. QM calculations can predict the relative stability of the two forms in different environments.

By calculating the Gibbs free energy (ΔG) of both tautomers, one can determine the equilibrium constant. Calculations are typically performed for the isolated molecule (gas phase) and with a continuum solvation model (e.g., PCM) to simulate the effect of a solvent. Ab initio studies have successfully shown that while 4-hydroxypyridine is more stable in the gas phase, 4-pyridone becomes significantly more stable in polar solvents like water, which aligns with experimental observations[3][4].

| Tautomerization (4-Hydroxypyridine → 4-Pyridone) | ΔE (Gas Phase) | ΔE (Aqueous, PCM) | Dominant Species |

| Relative Energy | +2.4 kcal/mol[4] | Negative (Favorable)[3] | 4-Hydroxypyridine |

| Dominant Species | 4-Hydroxypyridine | 4-Pyridone | |

| Table 1: Theoretical Relative Energies of Tautomers. A positive ΔE indicates the product (4-pyridone) is less stable than the reactant (4-hydroxypyridine). |

Data Presentation: Structural and Spectroscopic Parameters

Computational models generate a wealth of quantitative data. For validation, this data must be compared directly with experimental values. The tables below show examples of the types of data obtained from both experiment and computation.

| Parameter | Value | Data Source |

| Crystal System | Triclinic | X-ray Crystallography[13] |

| Space Group | P-1 | X-ray Crystallography[13] |

| C=O Bond Length (Pyridone) | 1.293 (5) Å | X-ray Crystallography[13] |

| C-O Bond Length (Pyridinol) | 1.335 (5) Å | X-ray Crystallography[13] |

| N-H···O Hydrogen Bond | 2.700 (2) Å | X-ray Crystallography[14] |

| Table 2: Example Crystallographic Data for 4-Hydroxypyridine/Pyridone Systems. This data serves as a benchmark for validating computed solid-state geometries. |

| Parameter | B3LYP/6-31G (Calculated) | Experimental (FT-IR) |

| N-H stretch (Pyridone) | ~3400-3500 cm⁻¹ (gas phase) | Broad, ~2200-3000 cm⁻¹ (solid)[5] |

| C=O stretch (Pyridone) | ~1700 cm⁻¹ (gas phase) | ~1650 cm⁻¹ (solid)[5] |

| O-H stretch (Pyridinol) | ~3600 cm⁻¹ (gas phase) | Not observed in solid state[5] |

| Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies. Discrepancies, especially for H-bonding groups, highlight the strong influence of intermolecular interactions in the condensed phase. |

Experimental Protocols for Model Validation

Confidence in a computational model is only achieved through rigorous validation against experimental data.

X-ray Crystallography

-

Methodology: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid. A high-quality crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, and bond angles are determined[13][14].

-

Validation Use: The crystal structure provides the most direct and accurate benchmark for validating computed geometries in the solid state. It confirms the dominant tautomer and reveals intermolecular interactions like hydrogen bonding and π-stacking[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C). The sample is dissolved in a suitable solvent and placed in a strong magnetic field. The resulting spectrum shows chemical shifts that are highly sensitive to the electronic structure and tautomeric form of the molecule in solution[2]. Variable temperature NMR can be used to study the dynamics of the tautomeric equilibrium[15].

-

Validation Use: QM methods can calculate magnetic shielding tensors, which can be converted to chemical shifts. Comparing calculated and experimental NMR shifts helps validate the predicted dominant tautomer and its conformation in solution.

Vibrational Spectroscopy (FT-IR and Raman)

-

Methodology: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. Specific functional groups have characteristic absorption frequencies (e.g., C=O stretch vs. O-H stretch). These techniques can be applied to solid, liquid, or gas-phase samples[5].

-

Validation Use: QM geometry optimization calculations also yield vibrational frequencies. A comparison between the calculated and experimental spectra can confirm the presence of a specific tautomer. For example, the presence of a strong absorption around 1650 cm⁻¹ is a clear indicator of the C=O bond in the 4-pyridone form[5].

Application in Drug Development

Computational models of molecules like this compound are integral to modern drug discovery pipelines. They enable a rational, structure-based approach to designing new therapeutic agents.

-

Structure-Based Drug Design: If the 3D structure of a target protein is known, computational docking can be used to predict how this compound derivatives will bind. Accurate modeling of the correct tautomer, its protonation state, and conformation is essential for predicting binding affinity and orientation.

-

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Models of this compound help define these features for screening large chemical libraries.

-

QSAR (Quantitative Structure-Activity Relationship): QSAR models correlate calculated molecular properties (like charge distribution or dipole moment) with experimental biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding chemists on which molecules to prioritize for synthesis.

Conclusion

The computational modeling of this compound is fundamentally a study of its tautomeric equilibrium. A multi-faceted approach, combining high-accuracy Quantum Mechanics for electronic properties and energetics with efficient Molecular Mechanics for dynamics and environmental effects, is required for a complete picture. This guide underscores that computational predictions, while powerful, must be rigorously benchmarked against experimental data from techniques like X-ray crystallography and spectroscopy to ensure their validity and predictive power. For professionals in drug development, leveraging these validated models enables a more efficient and rational design of novel therapeutics built upon the versatile this compound scaffold.

References

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Development of CHARMM compatible force field parameters and molecular dynamics simulations for the pesticide flupyradifurone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A904323C [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acidity and pKa of Pyridin-4-ol Conjugate Acid

This technical guide provides a comprehensive overview of the acidity and the acid dissociation constant (pKa) of the conjugate acid of pyridin-4-ol. It includes a summary of quantitative data, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key concepts and workflows.

Introduction: Pyridin-4-ol and its Conjugate Acid

Pyridin-4-ol is a heterocyclic organic compound that exists in a tautomeric equilibrium with its keto form, 4-pyridone.[1][2][3] In aqueous solutions, the 4-pyridone tautomer is highly prevalent.[3][4] The basicity of the molecule is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton. The resulting protonated species is the conjugate acid of pyridin-4-ol.

The acid dissociation constant (pKa) of this conjugate acid is a critical physicochemical parameter. In the context of drug discovery and development, the pKa value influences a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), as it dictates the degree of ionization at a given physiological pH.[5]

Quantitative Data: pKa of Pyridin-4-ol Conjugate Acid

The pKa value for the conjugate acid of pyridin-4-ol quantifies the equilibrium between the protonated form (pyridinium ion) and the neutral 4-pyridone. Generally, when discussing the pKa of amines, it refers to the pKa of their conjugate acids.[6] The reported values are summarized below.

| Parameter | Reported Value(s) | Temperature | Reference(s) |

| pKa of Pyridin-4-ol Conjugate Acid | 3.2 | 20°C | [2][7] |

| pKa of Pyridin-4-ol Conjugate Acid | 2.8 | Not specified | [4] |

Note: The variation in reported pKa values may be attributable to differences in experimental conditions.

Experimental Protocols for pKa Determination

The determination of pKa is a fundamental measurement in chemical and pharmaceutical sciences. The most common methods include potentiometric titration and UV-Vis spectrophotometry.

This is a highly reliable and widely used method for pKa determination.[8][9] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

-

Apparatus : A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a precision burette.

-

Reagents :

-

0.01 M solution of pyridin-4-ol in deionized, CO2-free water.

-

Standardized 0.1 M hydrochloric acid (HCl) solution (titrant).

-

Standardized 0.1 M sodium hydroxide (NaOH) solution.

-

0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

-

Standard pH buffers (e.g., pH 4, 7, and 10) for calibration.

-

-

Procedure :

-

Calibrate the pH meter using the standard buffers.[10]

-

Place a known volume (e.g., 20 mL) of the 0.01 M pyridin-4-ol solution into a reaction vessel.

-

Add KCl solution to maintain a constant ionic strength.[11]

-

To determine the pKa of the conjugate acid, first adjust the sample solution to a basic pH (e.g., pH 10-12) with 0.1 M NaOH to ensure the compound is in its neutral (base) form.

-

Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]

-

Perform the titration in triplicate to ensure reproducibility.[10]

-

This method is advantageous when only small amounts of the sample are available and is suitable for compounds with a chromophore near the ionization center.[5] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Methodology:

-

Apparatus : A UV-Vis spectrophotometer (a plate reader can be used for higher throughput[5]), quartz cuvettes or a UV-transparent 96-well plate, and a calibrated pH meter.

-

Reagents :

-

Stock solution of pyridin-4-ol in a suitable solvent (e.g., DMSO or water).

-

A series of buffer solutions covering a wide pH range (e.g., from pH 1 to 7, with increments of 0.5 pH units).

-

-

Procedure :

-

First, determine the absorption spectra of pyridin-4-ol in highly acidic (e.g., pH 1) and neutral (e.g., pH 7) solutions to identify the wavelengths of maximum absorbance (λmax) for the fully protonated (conjugate acid) and neutral species, respectively.[12]

-

Prepare a series of solutions by adding a small, constant amount of the pyridin-4-ol stock solution to each buffer solution of known pH.

-

Measure the full UV-Vis spectrum (or absorbance at the predetermined λmax values) for each buffered solution.

-

Plot the absorbance at a chosen wavelength against the pH of the solutions. This will generate a sigmoidal curve.[8][13]

-

The pKa is the pH at the inflection point of this curve, where the concentrations of the protonated and neutral species are equal.[8] This can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[12][14]

-

Significance of pKa in Drug Development

The pKa of a drug candidate is a cornerstone of its developability profile. According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can readily diffuse across biological membranes like the gastrointestinal tract and the blood-brain barrier. The pKa value, in conjunction with the pH of a biological compartment, determines the ratio of ionized to un-ionized species.

For a basic compound like pyridin-4-ol, its conjugate acid has a pKa of ~3.2.

-

In the stomach (pH 1-3) : The pH is close to or below the pKa. The compound will be significantly protonated (ionized).

-

In the intestine (pH 6-7.4) : The pH is well above the pKa. The compound will exist predominantly in its neutral, un-ionized form, favoring absorption.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Why is 4-hydroxypyridine more acidic than benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative basicity of pyridin-4-olate and pyridine N-oxide, two crucial heterocyclic scaffolds in medicinal chemistry and drug development. Understanding the basicity of these compounds, quantified by their pKa values, is paramount for predicting their physiological behavior, designing effective drug delivery systems, and optimizing their roles as catalysts or ligands.

Core Concepts: Basicity and pKa

The basicity of a molecule refers to its ability to accept a proton (H⁺). This property is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the proton is more tightly held.

Comparative Basicity: this compound is the Stronger Base

Experimental data consistently demonstrates that this compound is a significantly stronger base than pyridine N-oxide. This difference is rooted in the electronic and structural characteristics of their respective conjugate acids.

Table 1: Quantitative Comparison of Basicity

| Compound | Structure | Conjugate Acid | pKa of Conjugate Acid | Basicity |

| Pyridine N-oxide | C₅H₅NO | 1-hydroxypyridinium | ~0.8[1] | Weak Base |

| This compound | C₅H₄NO⁻ | 4-hydroxypyridine | ~3.2[2] | Moderate Base |

The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, indicating it is a very weak base.[1] In contrast, the pKa of the conjugate acid of this compound (which is 4-hydroxypyridine, protonated at the nitrogen) is around 3.2, making it a moderately stronger base.[2]

Electronic and Structural Rationale for Basicity Difference

The disparity in basicity can be attributed to the electronic effects within the protonated forms of these molecules.

Pyridine N-oxide: In the protonated form of pyridine N-oxide (1-hydroxypyridinium), the positive charge is localized on the nitrogen atom, which is directly bonded to a highly electronegative oxygen atom. This inductive electron-withdrawing effect of the hydroxyl group significantly destabilizes the positive charge on the adjacent nitrogen, making the conjugate acid more acidic (lower pKa) and, consequently, pyridine N-oxide a weaker base. Resonance structures show that the positive charge is delocalized to a lesser extent onto the pyridine ring.[3][4][5]

This compound: In its neutral form, 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone.[1] The this compound anion is formed by the deprotonation of the hydroxyl group. When this anion is protonated at the nitrogen to form its conjugate acid (4-hydroxypyridinium), the resulting positive charge on the nitrogen can be effectively delocalized through resonance. The lone pair of electrons on the hydroxyl group at the 4-position can participate in resonance, donating electron density to the ring and stabilizing the positive charge on the nitrogen. This greater delocalization of the positive charge makes the 4-hydroxypyridinium ion more stable (less acidic) and, therefore, this compound a stronger base.[2]

Experimental Protocols

Accurate determination of pKa values is crucial for understanding the basicity of these compounds. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong acid) to a solution of the base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol for Potentiometric pKa Determination:

-

Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.

-

Reagents:

-

0.1 M Hydrochloric acid (HCl) solution (standardized).

-

0.1 M Potassium chloride (KCl) solution to maintain constant ionic strength.

-

Carbonate-free deionized water.

-

The sample compound (Pyridine N-oxide or 4-hydroxypyridine derivative).

-

-

Procedure: a. Prepare a ~1 mM solution of the sample compound in deionized water containing 0.1 M KCl.[6] b. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.[7] c. Immerse the calibrated pH electrode in the solution and begin stirring gently. d. Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.05-0.1 mL). e. Record the pH reading after each addition, ensuring the reading has stabilized (drift < 0.01 pH units per minute).[6] f. Continue the titration past the equivalence point. g. Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely locate the inflection point.[7] h. Perform the titration in triplicate to ensure reproducibility.[7]

UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Detailed Protocol for UV-Vis Spectrophotometric pKa Determination:

-

Apparatus: A UV-Vis spectrophotometer and quartz cuvettes.

-

Reagents:

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 1 to 5 for these compounds).

-

A stock solution of the sample compound in a suitable solvent (e.g., methanol or DMSO).

-

-

Procedure: a. Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions to achieve a final concentration that gives an absorbance in the optimal range (0.1-1.0 AU).[8] b. Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). c. Identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species. d. Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) against the pH of the buffer solutions. e. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated forms.[9][10] f. For higher accuracy, a multi-wavelength analysis can be performed.[8]

Synthesis of Key Scaffolds

The ability to synthesize substituted derivatives of these heterocycles is crucial for tuning their basicity and other physicochemical properties in drug design.

Synthesis of Substituted Pyridine N-oxides

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative.

General Experimental Protocol for N-oxidation:

-

Reaction: Dissolve the substituted pyridine in a suitable solvent such as dichloromethane or acetic acid.[11]

-

Oxidant: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to the solution at a controlled temperature (often 0 °C to room temperature).[11][12]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent.

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired pyridine N-oxide.[11]

Synthesis of Substituted 4-Hydroxypyridines

The synthesis of 4-hydroxypyridines (which exist in tautomeric equilibrium with 4-pyridones) can be achieved through various methods, including the hydrolysis of 4-halopyridines or multi-component reactions.

General Experimental Protocol via Hydrolysis of 4-Chloropyridine:

-

Reaction: Heat a solution of the 4-chloropyridine derivative in an aqueous alkaline solution (e.g., sodium hydroxide).[13]

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with an acid (e.g., hydrochloric acid) to precipitate the 4-hydroxypyridine product.

-

Purification: The product can be collected by filtration and purified by recrystallization.[13]

Conclusion

The basicity of this compound is demonstrably greater than that of pyridine N-oxide, a fundamental difference that has significant implications for their application in drug development and chemical synthesis. This guide has provided the quantitative data, underlying electronic principles, and detailed experimental protocols necessary for researchers and scientists to understand, predict, and manipulate the basicity of these important heterocyclic compounds. The provided workflows and logical diagrams offer a clear visual representation of the key concepts and experimental procedures.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. organic chemistry - Why is 4-hydroxypyridine more acidic than benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Three-Component Synthesis of Pyridin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol derivatives are a significant class of heterocyclic compounds widely sought after in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3] These scaffolds are present in numerous clinically useful agents and are a focus of drug discovery programs.[3][4] Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for generating molecular diversity.[5][6] This document details a flexible and efficient three-component synthesis of highly substituted pyridin-4-ol derivatives, offering a practical approach for medicinal chemists and researchers in drug development.[7][8]

The described methodology is based on the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, providing a versatile route to a wide array of pyridin-4-ol derivatives.[7][9] This approach is notable for its operational simplicity, broad substrate scope, and the ability to introduce a variety of substituents onto the pyridine core, making it highly valuable for the generation of compound libraries for screening purposes.

Reaction Mechanism and Workflow

The three-component synthesis proceeds through a fascinating cascade of reactions, initiated by the addition of a lithiated alkoxyallene to a nitrile. The resulting intermediate is then acylated by a carboxylic acid to form a β-ketoenamide. Subsequent intramolecular cyclization and tautomerization yield the final pyridin-4-ol product.[7]

General Reaction Scheme

Caption: General workflow of the three-component synthesis of pyridin-4-ol derivatives.

Detailed Mechanistic Pathway

The reaction mechanism involves several key steps, including an umpolung of reactivity and an aldol-type cyclization of an amide.[7] The following diagram illustrates the proposed mechanistic pathway for the formation of the pyridin-4-ol ring system.

Caption: Proposed mechanistic pathway for the three-component synthesis of pyridin-4-ols.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyridin-4-ol derivatives via the three-component reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of Pyridin-4-ol Derivatives

-

Preparation of Lithiated Alkoxyallene: A solution of the corresponding alkoxyallene in an anhydrous solvent (e.g., THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon). An organolithium reagent (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for a specified time to ensure complete formation of the lithiated species.[7]

-

Reaction with Nitrile: The nitrile, dissolved in an anhydrous solvent, is added to the solution of the lithiated alkoxyallene at low temperature. The reaction mixture is stirred for a period to allow for the addition to complete.[7]

-

Acylation with Carboxylic Acid: The carboxylic acid is then added to the reaction mixture. The cooling bath is typically removed, and the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).[7]

-

Work-up and Cyclization: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude β-ketoenamide intermediate can be purified at this stage or directly subjected to cyclization conditions.[9]

-

Cyclization to Pyridin-4-ol: The crude enamide is dissolved in a suitable solvent and treated with a cyclizing agent (e.g., TMSOTf and a base like triethylamine) to promote the intramolecular condensation.[10]

-

Purification: The final pyridin-4-ol derivative is purified by standard techniques such as column chromatography, recrystallization, or distillation.[11]

Protocol for O-Nonaflation of Pyridin-4-ols

For further functionalization, such as in palladium-catalyzed cross-coupling reactions, the pyridin-4-ol can be converted to its corresponding nonaflate.[8]

-

The crude pyridin-4-ol is dissolved in an appropriate solvent (e.g., THF).

-

The solution is treated with a base (e.g., sodium hydride) to form the corresponding pyridin-4-olate.

-

Nonafluorobutanesulfonyl fluoride (NfF) is then added to the reaction mixture to yield the pyridin-4-yl nonaflate.

-

The product is then purified by chromatography.[7]

Data Presentation

The versatility of this three-component reaction allows for the synthesis of a wide range of pyridin-4-ol derivatives with varying substituents. The yields are generally moderate to good, depending on the nature of the starting materials.

Table 1: Scope of Carboxylic Acids in the Synthesis of Pyridin-4-yl Nonaflates

| Entry | R¹ (from Allene) | R² (from Nitrile) | Carboxylic Acid (R³) | Product | Yield (%) | Reference |

| 1 | iPr | Ph | Benzoic acid | 36 | 52 | [7] |

| 2 | cPr | cPr | Cyclopropanecarboxylic acid | 37 | 42 | [7] |

| 3 | tBu | Me | Acetic acid | 38 | 57 | [7] |

| 4 | iPr | Ph | 4-Methoxybenzoic acid | - | - | [7] |

| 5 | tBu | Me | Thiophene-2-carboxylic acid | - | - | [7] |

| 6 | iPr | Ph | Cinnamic acid | - | - | [7] |

Note: The yields reported are for the corresponding pyridin-4-yl nonaflates after the four-component protocol. The product numbers are as designated in the cited literature.

Table 2: Examples of Synthesized Pyridine Derivatives and Their Yields

| Compound | R¹ | R² | R³ | Yield (%) |

| 5a | - | Phenyl | 4-tosyloxyphenyl | 82-94 |

| 5e | - | 4-Chlorophenyl | 4-tosyloxyphenyl | 71-88 |

| 5f | - | 4-Nitrophenyl | 4-tosyloxyphenyl | 71-88 |

| 5h | - | 1-Naphthyl | 4-tosyloxyphenyl | 82-94 |

Note: These compounds were synthesized via a one-pot, four-component reaction under microwave irradiation or conventional heating. The yields represent the range obtained from the two methods. R¹ corresponds to the substituent from an acetophenone derivative. For full details, refer to the original publication.[12]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to rapidly generate diverse libraries of pyridin-4-ol derivatives is of high value.[1][2] These compounds can serve as starting points for the development of new therapeutic agents targeting a wide range of diseases. The functional group tolerance of this three-component reaction allows for the incorporation of various pharmacophores, and the resulting pyridin-4-ols can be further modified through established synthetic transformations, such as palladium-catalyzed cross-coupling reactions of the corresponding nonaflates.[8] This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The anti-inflammatory, antimicrobial, and antitumor activities of various pyridinone derivatives highlight the therapeutic potential of this class of compounds.[4]

References

- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. Three-component synthesis of perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine derivatives and their palladium-catalyzed coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Pyridin-4-olate as a Nucleophile in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyridin-4-olate as a versatile nucleophile in a range of organic reactions. This compound, the deprotonated form of 4-hydroxypyridine, is a potent nucleophile due to the contribution of a resonance structure that places a negative charge on the exocyclic oxygen atom. This increased nucleophilicity allows it to participate in a variety of bond-forming reactions, making it a valuable building block in medicinal chemistry and materials science.

Overview of this compound Nucleophilicity

Pyridin-4-one exists in tautomeric equilibrium with 4-hydroxypyridine. Deprotonation of 4-hydroxypyridine with a suitable base generates the this compound anion. This anion is an ambident nucleophile, with potential nucleophilic sites at both the oxygen and nitrogen atoms. However, in many reactions, particularly under conditions that favor thermodynamic control, O-functionalization is predominant, leading to the formation of 4-alkoxy or 4-aryloxypyridine derivatives. The choice of reaction conditions, including the base, solvent, and electrophile, can influence the selectivity of N- versus O-functionalization.

O-Alkylation of this compound (Williamson Ether Synthesis)

The O-alkylation of this compound provides a straightforward route to 4-alkoxypyridines, which are common motifs in pharmaceuticals. This reaction typically proceeds via an SN2 mechanism, analogous to the classical Williamson ether synthesis.

Quantitative Data Summary

| Entry | Alkyl Halide/Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromobutane | NaH | DMF | rt | 12 | 85 |

| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 3 | Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 8 | 88 |

| 4 | Isopropyl Bromide | NaH | THF | 60 | 24 | 65 |

| 5 | Methyl Tosylate | K₂CO₃ | Acetone | 50 | 10 | 90 |

Experimental Protocol: Synthesis of 4-Butoxypyridine

Materials:

-

4-Hydroxypyridine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

1-Bromobutane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxypyridine.

-

Add anhydrous DMF to dissolve the 4-hydroxypyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride in small portions. Gas evolution (H₂) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the this compound.

-

Slowly add 1-bromobutane to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-butoxypyridine.

Caption: Workflow for the O-alkylation of this compound.

O-Acylation of this compound

O-acylation of this compound with acylating agents such as acid chlorides or anhydrides provides 4-acyloxypyridines. These compounds can be useful as activated esters or as protecting groups.

Quantitative Data Summary

| Entry | Acylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 to rt | 2 | 95 |

| 2 | Benzoyl Chloride | Triethylamine | THF | 0 to rt | 3 | 90 |

| 3 | Acetic Anhydride | DMAP (cat.) | CH₂Cl₂ | rt | 1 | 98 |

| 4 | Isobutyryl Chloride | Pyridine | Toluene | 0 to rt | 4 | 85 |

Experimental Protocol: Synthesis of 4-Acetoxypyridine

Materials:

-

4-Hydroxypyridine (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxypyridine and a catalytic amount of DMAP in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride to the solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-acetoxypyridine.

Caption: Mechanism of O-acylation of this compound.

Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of acidic nucleophiles, including 4-hydroxypyridine, with primary or secondary alcohols under mild, neutral conditions. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.

Quantitative Data Summary

| Entry | Alcohol | Phosphine | Azodicarboxylate | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | PPh₃ | DEAD | THF | 0 to rt | 16 | 85 |

| 2 | Benzyl alcohol | PPh₃ | DIAD | Toluene | 0 to rt | 12 | 90 |

| 3 | (R)-2-Butanol | PPh₃ | DEAD | THF | 0 to rt | 24 | 75 (S-product) |

| 4 | Cyclohexanol | PBu₃ | DIAD | CH₂Cl₂ | 0 to rt | 18 | 82 |

Experimental Protocol: Mitsunobu Reaction of 4-Hydroxypyridine with Ethanol

Materials:

-

4-Hydroxypyridine (1.0 eq)

-

Ethanol (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diethyl azodicarboxylate (DEAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-hydroxypyridine, ethanol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD in THF dropwise to the reaction mixture. A color change is typically observed.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to separate the desired 4-ethoxypyridine from triphenylphosphine oxide and the hydrazine byproduct.

Caption: Simplified Mitsunobu reaction cycle.

Copper-Catalyzed O-Arylation (Ullmann-Type Coupling)

The Ullmann condensation provides a method for the formation of aryl ethers through a copper-catalyzed coupling of an alcohol (or phenol) with an aryl halide. This compound can serve as the nucleophile in this reaction to produce 4-aryloxypyridines.

Quantitative Data Summary

| Entry | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 24 | 78 |

| 2 | 4-Bromotoluene | Cu₂O | None | Cs₂CO₃ | NMP | 150 | 18 | 85 |

| 3 | 2-Chloropyridine | CuI | DMEDA | K₃PO₄ | Dioxane | 100 | 36 | 65 |

| 4 | 1-Naphthyl Bromide | Cu(OAc)₂ | None | K₂CO₃ | DMF | 130 | 24 | 72 |

Experimental Protocol: Synthesis of 4-Phenoxypyridine

Materials:

-

4-Hydroxypyridine (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Toluene

Procedure:

-

To a Schlenk tube, add 4-hydroxypyridine, iodobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-phenoxypyridine.

Caption: Key components in the Ullmann-type O-arylation.

Application Notes and Protocols: Synthesis of Pyridin-4-yl Nonaflates from Pyridin-4-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-yl nonaflates are versatile intermediates in organic synthesis, particularly as precursors for palladium-catalyzed cross-coupling reactions.[1][2] Their stability and reactivity make them valuable building blocks in the development of novel pharmaceuticals and functional materials. This document provides detailed protocols for the synthesis of Pyridin-4-yl nonaflates from the corresponding Pyridin-4-olate, including reaction conditions, purification methods, and representative yields.

Introduction

The conversion of pyridin-4-ols (which exist in equilibrium with their pyridin-4-one tautomers) to pyridin-4-yl nonaflates significantly enhances their utility as substrates in cross-coupling reactions. The nonafluorobutanesulfonyl (nonaflate, Nf) group is an excellent leaving group, superior in many cases to the more common triflate group due to its increased stability.[3] The synthesis proceeds via the deprotonation of the pyridin-4-ol to the more nucleophilic this compound, followed by O-sulfonylation with nonafluorobutanesulfonyl fluoride (NfF).[1][4] This method offers a straightforward and efficient route to a variety of substituted pyridin-4-yl nonaflates.

Data Presentation

The following table summarizes the overall yields for a four-component synthesis that proceeds through a this compound intermediate to the final pyridin-4-yl nonaflate product. This data illustrates the efficiency of the nonaflation step in the context of a multi-step synthesis.

| Compound | R1 | R2 | R3 | R4 | Overall Yield (%) [a] |

| 20 | Ph | H | Me | CO2Et | 55 |

| 21 | 4-MeO-C6H4 | H | Me | CO2Et | 64 |

| 22 | 4-F-C6H4 | H | Me | CO2Et | 51 |

| 23 | 2-thienyl | H | Me | CO2Et | 45 |

| 24 | Ph | H | Ph | CO2Et | 68 |

| 25 | Ph | H | Me | CF3 | 41 |

| 26 | Ph | H | Me | C2F5 | 48 |

| 27 | Ph | H | Me | C3F7 | 52 |

[a] Overall yields for the three-step, four-component synthesis.[1]

Experimental Protocols

Two primary protocols are presented for the synthesis of pyridin-4-yl nonaflates from pyridin-4-olates. The first is a direct nonaflation following a multi-component synthesis, and the second is a general procedure for the conversion of pyridinols to their corresponding nonaflates.